Home > Products > Screening Compounds P63977 > Iobenguane (131I)
Iobenguane (131I) - 77679-27-7

Iobenguane (131I)

Catalog Number: EVT-271519
CAS Number: 77679-27-7
Molecular Formula: C8H10IN3
Molecular Weight: 279.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iobenguane (131I) is an organoiodine compound.
Iobenguane i-131 is a Radioactive Diagnostic Agent. The mechanism of action of iobenguane i-131 is as a Radiopharmaceutical Activity.
Iobenguane I-131 is an I 131 radioiodinated synthetic analogue of the neurotransmitter norepinephrine. Iobenguane localizes to adrenergic tissue and, in radioiodinated forms, may be used to image or eradicate tumor cells that take up and metabolize norepinephrine.
Cold Contaminant-free Iobenguane I-131 is an I 131 radioiodinated synthetic analogue of the neurotransmitter norepinephrine, manufactured with a proprietary process, with radioisotopic and potential antineoplastic activities. Cold contaminant-free iobenguane I 131 (MIBG) localizes to adrenergic tissue and may be used to image or eradicate tumor cells that accumulate and metabolize norepinephrine. This agent is manufactured using a technology that avoids the production of unwanted "cold contaminants" (i.e., carrier molecules), which may cause undesirable side effects and compete with MIBG for binding on target receptor sites.
A guanidine analog with specific affinity for tissues of the sympathetic nervous system and related tumors. The radiolabeled forms are used as antineoplastic agents and radioactive imaging agents. (Merck Index, 12th ed) MIBG serves as a neuron-blocking agent which has a strong affinity for, and retention in, the adrenal medulla and also inhibits ADP-ribosyltransferase.
See also: Iobenguane Sulfate I-131 (has salt form).
Overview

Iobenguane, specifically the radiolabeled form Iodine-131 iobenguane, is a compound used primarily in the diagnosis and treatment of certain neuroendocrine tumors. It is a derivative of meta-iodobenzylguanidine, which targets adrenergic tissues and is particularly effective for conditions such as pheochromocytomas, paragangliomas, and neuroblastomas. The compound is known for its dual role as both a therapeutic and diagnostic agent, often referred to as a theranostic agent, due to its ability to provide imaging capabilities while also delivering targeted radiation therapy.

Source

Iodine-131 iobenguane is derived from the synthesis of meta-iodobenzylguanidine, which is then radiolabeled with the radioactive isotope iodine-131. This process allows the compound to be utilized in medical applications where precise targeting of adrenergic tissues is required.

Classification

Iodine-131 iobenguane falls under the category of radiopharmaceuticals. It is classified as a therapeutic agent due to its application in treating unresectable tumors and as a diagnostic tool for imaging purposes in nuclear medicine.

Synthesis Analysis

Methods

The synthesis of Iodine-131 iobenguane typically involves several methods, including:

  1. Copper-Catalyzed Isotope Exchange: This method utilizes copper catalysts to facilitate the exchange of stable iodine with radioactive iodine in meta-iodobenzylguanidine.
  2. Ultratrace Synthesis Method: This high specificity method produces a high proportion of meta-iodobenzylguanidine bound to the radioactive iodine, enhancing its efficacy as a radiopharmaceutical .

Technical Details

The synthesis process generally requires careful control of reaction conditions to ensure high yields and purity. For example, one study indicated that using a polymer-based approach can lead to significant contamination if not properly managed . The final product must be characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure

Iodine-131 iobenguane has a complex molecular structure characterized by its guanidine core and iodine substituents. The molecular formula is C9_9H12_12I1_1N3_3, indicating the presence of iodine within its structure.

Data

The compound features:

  • Molecular Weight: Approximately 276 g/mol.
  • Structural Characteristics: The presence of an iodine atom significantly influences its pharmacokinetics and biodistribution within the body, allowing it to target adrenergic receptors effectively.
Chemical Reactions Analysis

Reactions

Iodine-131 iobenguane undergoes several chemical reactions during its synthesis and application:

  1. Radiolabeling Reaction: Involves the substitution of stable iodine with radioactive iodine isotopes.
  2. Metabolic Reactions: Once administered, it interacts with norepinephrine transporters on tumor cells, leading to internalization and subsequent radiation effects on the target tissues .

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of other reactants or catalysts. Optimizing these parameters is crucial for maximizing yield and ensuring the safety profile of the radiopharmaceutical.

Mechanism of Action

Iodine-131 iobenguane operates through a mechanism that involves selective uptake by adrenergic tissues.

Process

  1. Targeting: The compound mimics norepinephrine, allowing it to bind to norepinephrine transporters on tumor cells.
  2. Radiation Delivery: Once internalized, the radioactive decay of iodine-131 emits beta particles that induce cytotoxic effects on the tumor cells while gamma emissions facilitate imaging .

Data

Clinical studies have shown that this mechanism can effectively reduce tumor size and alleviate symptoms associated with catecholamine-secreting tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile solution for injection.
  • Half-Life: Approximately 8 days, allowing for sufficient time for therapeutic effects while minimizing prolonged exposure.

Chemical Properties

  • Solubility: Soluble in water, which is essential for intravenous administration.
  • Stability: Requires careful storage conditions to maintain efficacy; degradation can occur if not stored properly.

Relevant Data or Analyses

Studies have demonstrated that biodistribution patterns show predominant renal excretion, which is critical for understanding potential side effects and optimizing dosing regimens .

Applications

Iodine-131 iobenguane has significant applications in both diagnostic imaging and therapeutic interventions:

  1. Diagnostic Use: Employed in scintigraphy to visualize adrenergic tumors using imaging techniques such as Single Photon Emission Computed Tomography (SPECT).
  2. Therapeutic Use: Administered intravenously for treating unresectable tumors like pheochromocytomas and neuroblastomas; it has been shown to effectively reduce tumor size and manage symptoms related to excessive catecholamine secretion .
Introduction to Iobenguane (¹³¹I) in Targeted Radionuclide Therapy

Historical Evolution of Radiopharmaceutical Development

The development of iobenguane (¹³¹I) represents a landmark achievement in theranostic nuclear medicine, originating from innovative research into catecholamine biochemistry. In 1979, researchers at the University of Michigan first synthesized metaiodobenzylguanidine (MIBG) by combining the benzyl group of bretylium with the guanidine moiety of guanethidine, creating a structural analogue of norepinephrine [6]. This molecule was specifically engineered to exploit the norepinephrine transporter (NET) pathway present on neuroendocrine cells [6]. Early preclinical studies demonstrated MIBG's unique ability to accumulate in adrenal medullary tissues and neuroendocrine tumors, laying the foundation for its diagnostic applications when labeled with iodine-123 ( [6] [10]).

The 1980s witnessed the clinical translation of this discovery, as iodine-131-labeled MIBG transitioned from diagnostic imaging to targeted radiotherapy. Initial therapeutic protocols utilized low-specific-activity (LSA) formulations (15-50 mCi/mg), where only approximately 1:2000 MIBG molecules carried the radioactive ¹³¹I isotope [1]. This formulation faced significant limitations, including pharmacological side effects from non-radiolabeled MIBG molecules competing for NET binding sites and insufficient radiation delivery to achieve optimal tumoricidal effects [1] [3]. These limitations spurred pharmaceutical innovation over two decades, culminating in the development of high-specific-activity (HSA) iobenguane (¹³¹I) (~2,500 mCi/mg) that minimized carrier interference and substantially increased radiation delivery to target tissues [1] [9]).

Table 1: Historical Milestones in Iobenguane (¹³¹I) Development

YearDevelopmentSignificance
1979Synthesis of MIBG at University of Michigan [6]Creation of norepinephrine structural analogue for adrenergic tissue targeting
Early 1980sFirst diagnostic applications with ¹²³I-MIBG [10]Enabled visualization of pheochromocytomas and neuroendocrine tumors
Mid-1980sTherapeutic use of LSA-¹³¹I-MIBG [1]Pioneered targeted radionuclide therapy for inoperable NETs
2018FDA approval of HSA-¹³¹I-MIBG (Azedra®) [9]First approved systemic therapy for metastatic pheochromocytoma/paraganglioma

The regulatory approval of HSA-¹³¹I-MIBG (Azedra®) by the U.S. Food and Drug Administration in July 2018 marked a transformative milestone, representing the first FDA-approved therapy specifically indicated for metastatic pheochromocytoma and paraganglioma [9]. This approval was predicated on the outcomes of a pivotal phase II clinical trial that demonstrated significant clinical benefits in patients with these rare neuroendocrine malignancies, establishing a new therapeutic paradigm [1] [9]).

Role in Neuroendocrine Tumor Management: Paradigm Shifts

Iobenguane (¹³¹I) has instigated fundamental shifts in managing neuroendocrine tumors (NETs), particularly for pheochromocytomas and paragangliomas (PPGLs) where surgical resection remains the only curative option for localized disease. Before HSA-¹³¹I-MIBG, patients with unresectable or metastatic PPGL faced limited systemic options, as these tumors are frequently resistant to conventional chemotherapy and historically showed modest responses to LSA formulations [1]. The therapeutic landscape underwent a dramatic transformation with the introduction of HSA-¹³¹I-MIBG, which demonstrated unprecedented efficacy in a dedicated phase II trial involving 68 patients with advanced PPGL [1] [9]). The study documented a disease control rate (partial response + stable disease) exceeding 90% within 12 months of treatment, with 23% achieving partial responses and 25% experiencing clinically significant reductions in antihypertensive medication requirements [1] [3]).

The clinical impact of iobenguane (¹³¹I) extends beyond response metrics to multidisciplinary integration. Its theranostic foundation enables precise patient selection through pretreatment ¹²³I-MIBG or ¹²⁴I-MIBG imaging, ensuring that only patients with significant tumoral NET expression receive therapy [3] [10]). This molecular targeting represents a shift toward personalized medicine in NET management, contrasting with conventional chemotherapy approaches that lack biomarker-based selection criteria. Furthermore, HSA-¹³¹I-MIBG has established a role in stabilizing metastatic disease progression, with studies reporting a median overall survival of 36.7 months from first treatment in a cohort that included heavily pretreated patients [1] [3]).

Table 2: Comparative Therapeutic Approaches for Metastatic Pheochromocytoma/Paraganglioma

Therapeutic ModalityMolecular TargetApproval Status for PPGLReported Disease Control Rate
HSA-¹³¹I-MIBGNorepinephrine Transporter (NET)FDA-approved (2018) [9]92% (69% SD + 23% PR) [1]
¹⁷⁷Lu-DOTATATE PRRTSomatostatin Receptors (SSTR)NCCN-recommended (off-label) [3]84% (pooled analysis) [3]
Tyrosine Kinase InhibitorsVEGF/VEGFR PathwaysInvestigational30-60% (variable across studies)
Cytotoxic ChemotherapyDNA Synthesis/RepairNo formal approval25-50% (limited durability)

The positioning of iobenguane (¹³¹I) within NET therapeutic algorithms continues to evolve, particularly regarding its relationship with peptide receptor radionuclide therapy (PRRT). When tumors demonstrate dual avidity on both MIBG and somatostatin receptor imaging (e.g., ⁶⁸Ga-DOTATATE PET/CT), clinical decision-making becomes complex. Current expert consensus recommends prioritizing the agent demonstrating higher tumor uptake on functional imaging, while considering other factors including tumor location, disease tempo, and prior therapies [3]. The ongoing refinement of these selection criteria represents an additional paradigm shift toward image-guided precision therapy in neuro-oncology.

Mechanistic Uniqueness in Adrenergic Pathway Exploitation

The molecular ingenuity of iobenguane (¹³¹I) resides in its strategic exploitation of adrenergic biology through multiple synergistic mechanisms. Structurally, MIBG maintains the catecholamine-like benzyl ring essential for norepinephrine transporter recognition, with the critical substitution of iodine at the meta position creating exceptional metabolic stability [6]. This structural preservation enables competitive uptake against endogenous norepinephrine via sodium-dependent NET transporters (SLC6A2 family) densely expressed on neuroendocrine tumor membranes [1] [6]). Following cellular internalization, iobenguane (¹³¹I) undergoes vesicular sequestration through the Vesicular Monoamine Transporter (VMAT), resulting in prolonged intracellular retention within neurosecretory granules [6]. This compartmentalization is pharmacodynamically essential, as it achieves both high radiation concentrations and extended dwell times within malignant cells.

The radiobiological payload delivery mechanism exemplifies precision oncology. Iodine-131 decays with a physical half-life of 8.03 days, emitting cytotoxic beta particles (β⁻) with an average energy of 191.5 keV (maximum 606.3 keV) and accompanying gamma photons [1]. The emitted beta particles have a limited path length in tissue (average 0.4 mm, maximum 2.3 mm), creating highly localized cytotoxic effects while sparing adjacent normal structures [1] [10]). The linear energy transfer of these beta particles generates dense ionization tracks that induce lethal DNA damage primarily through double-strand breaks, effectively disrupting the sustained replicative signaling that characterizes malignant cells [1].

Table 3: Molecular and Radiobiological Properties of Iobenguane (¹³¹I)

PropertySpecificationTherapeutic Significance
Molecular TargetNorepinephrine Transporter (NET)Selective uptake in neuroendocrine tumors
Structural FeaturesMeta-iodinated benzylguanidine (norepinephrine analog)Metabolic stability and transporter affinity
Cellular Retention MechanismVesicular Monoamine Transporter (VMAT)Prolonged intratumoral radionuclide dwell time
Primary EmissionBeta particles (β⁻) with 191.5 keV average energyHigh linear energy transfer causing DNA double-strand breaks
Radiation Path Length0.4 mm average (2.3 mm maximum)Highly localized cytotoxicity sparing normal tissues
Physical Half-life8.03 daysCompatible with biological uptake and retention kinetics

The tumor selectivity of iobenguane (¹³¹I) is further enhanced by the differential expression of molecular targets across neuroendocrine malignancies. Approximately 85-90% of pheochromocytomas and paragangliomas exhibit sufficient NET expression for MIBG avidity, compared to 50-60% of gastroenteropancreatic neuroendocrine tumors and medullary thyroid carcinomas [1] [6]). This expression profile establishes iobenguane (¹³¹I) as a particularly compelling therapeutic for PPGL among neuroendocrine malignancies. Furthermore, the absence of significant binding to adrenergic receptors prevents the catecholamine-mediated toxicity that complicates many conventional therapies for these tumors, particularly regarding cardiovascular effects [6] [10]).

The mechanistic paradigm extends beyond simple radiation delivery to encompass biological response modulation. Emerging evidence suggests that the radiation-induced cellular damage may alter the tumor microenvironment and immune signaling, potentially enhancing antitumor immunity. Additionally, the persistent retention of iobenguane (¹³¹I) within tumor cells creates extended radiobiological exposure that appears to overcome some resistance mechanisms associated with fractionated external beam radiotherapy [1] [10]). This multifaceted mechanism of action—combining molecular targeting precision with potent radiocytotoxicity—represents a unique therapeutic approach within the neuro-oncological armamentarium.

Properties

CAS Number

77679-27-7

Product Name

Iobenguane (131I)

IUPAC Name

2-[(3-(131I)iodanylphenyl)methyl]guanidine

Molecular Formula

C8H10IN3

Molecular Weight

279.09 g/mol

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9+4

InChI Key

PDWUPXJEEYOOTR-JRGAVVOBSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Solubility

Soluble in DMSO

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[131I])CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.